5-bromo-N-[(2-carbamoylanilino)-sulfanylidenemethyl]-2-furancarboxamide
Overview
Description
Scientific Research Applications
Synthesis and Antibacterial Activity
- A study by Siddiqa et al. (2022) involved the synthesis of N-(4-bromophenyl)furan-2-carboxamide analogues, including structures related to 5-bromo-N-[(2-carbamoylanilino)-sulfanylidenemethyl]-2-furancarboxamide. These compounds exhibited significant in vitro antibacterial activities against drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus, particularly effective against NDM-positive bacteria A. baumannii. Molecular docking studies and simulations supported these findings, indicating the potential of these compounds in developing new antibacterial agents (Siddiqa et al., 2022).
Intramolecular Cyclization Reactions
- The study by Remizov et al. (2019) explored the intramolecular cyclization of furan-2-carboxylic acid ethyl ester derivatives, closely related to the structure of this compound. These reactions are crucial for the synthesis of complex organic compounds used in various scientific applications, including pharmaceuticals and materials science (Remizov et al., 2019).
Antiprotozoal Agents
- A study by Ismail et al. (2004) synthesized compounds structurally similar to this compound, demonstrating significant antiprotozoal activity. These compounds exhibited strong DNA affinities and in vitro effectiveness against T. b. rhodesiense and P. falciparum. This research highlights the potential of such compounds in developing new treatments for protozoal infections (Ismail et al., 2004).
Palladium-Catalyzed Synthesis
- Jiang et al. (2014) conducted a study involving palladium-catalyzed cyclization to synthesize 2,5-diimino-furans, a class of compounds related to this compound. This synthesis method is important for the production of maleamides, which are valuable in various chemical and pharmaceutical applications (Jiang et al., 2014).
Antimicrobial Evaluation of Furan Derivatives
- Research by Sweidan et al. (2021) focused on the synthesis and antimicrobial evaluation of furan-2-carboxamide derivatives, closely related to the compound . These studies are crucial for identifying new compounds with potential antimicrobial properties, which can be further developed into therapeutic agents (Sweidan et al., 2021).
properties
IUPAC Name |
5-bromo-N-[(2-carbamoylphenyl)carbamothioyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O3S/c14-10-6-5-9(20-10)12(19)17-13(21)16-8-4-2-1-3-7(8)11(15)18/h1-6H,(H2,15,18)(H2,16,17,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPOAJAVVZVLFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=S)NC(=O)C2=CC=C(O2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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